

commercial availability of 3,5-Difluoro-2-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3,5-Difluoro-2-methoxyphenylboronic acid
Cat. No.:	B1586526

[Get Quote](#)

An In-Depth Technical Guide to **3,5-Difluoro-2-methoxyphenylboronic acid**: Availability, Synthesis, and Applications

Introduction

3,5-Difluoro-2-methoxyphenylboronic acid is a highly functionalized organoboron compound that has emerged as a critical building block in modern synthetic chemistry. Identified by its CAS Number 737000-76-9, its unique substitution pattern—two electron-withdrawing fluorine atoms and an electron-donating methoxy group on a phenylboronic acid core—offers chemists precise control over the electronic and steric properties of target molecules.^{[1][2]} Boronic acids, in general, are valued for their stability, low toxicity, and versatile reactivity, serving as key intermediates in the synthesis of complex organic molecules.^[3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the commercial availability, physicochemical properties, synthesis, and key applications of this valuable reagent.

Physicochemical Properties and Specifications

The utility of any chemical reagent begins with a thorough understanding of its physical and chemical characteristics. **3,5-Difluoro-2-methoxyphenylboronic acid** is typically supplied as a beige or off-white solid.^{[1][4]} Its key properties are summarized below, providing a foundational dataset for its use in experimental design.

Property	Value	Source(s)
CAS Number	737000-76-9	[1] [2] [5]
Molecular Formula	C ₇ H ₇ BF ₂ O ₃	[2] [5]
Molecular Weight	187.94 g/mol	[2] [5]
Appearance	Beige powder or chunks	[1] [4]
Melting Point	~200 °C	[1] [4]
Boiling Point	339.9 ± 52.0 °C at 760 mmHg	[1]
Density	~1.35 g/cm ³	[1] [6]
Purity (Typical)	≥95-98%	[1] [7] [8]
InChIKey	JXQHRWOUVJRCSR- UHFFFAOYSA-N	[2]

Commercial Availability

3,5-Difluoro-2-methoxyphenylboronic acid is readily available from a range of specialty chemical suppliers, catering to both small-scale research and development needs and larger, bulk quantity requirements for industrial production.[\[1\]](#)[\[7\]](#) The compound is often listed under various synonyms, including "2-Methoxy-3,5-difluoro-benzeneboronic acid" and "Boronic acid, B-(3,5-difluoro-2-methoxyphenyl)-".[\[1\]](#)[\[4\]](#) Researchers can also source its pinacol ester derivative (CAS No. 1073354-50-3), which offers enhanced stability for certain applications.[\[9\]](#)

Below is a list of representative suppliers. Purity levels and available quantities may vary, and it is recommended to request a certificate of analysis for lot-specific data.


Supplier	Noted Purity	Product Focus
Sigma-Aldrich (Merck)	97%	Research chemicals and reagents.
Alfa Chemistry	95%	Research and industrial production. [7]
Thermo Scientific	97%	Laboratory and research chemicals. [10]
Home Sunshine Pharma	≥98.0%	APIs, intermediates, and fine chemicals. [1]
ChemicalBook	97%	Chemical database and supplier aggregator. [4]
Focus Synthesis LLC	N/A	Specialty organic synthesis. [6]

Synthesis and Manufacturing Insights

The synthesis of substituted phenylboronic acids typically involves a few canonical organometallic strategies. The most common industrial route is the reaction of an organolithium or Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis. This process allows for the regioselective installation of the boronic acid moiety.

For **3,5-Difluoro-2-methoxyphenylboronic acid**, a plausible synthetic pathway starts from 1-bromo-3,5-difluoro-2-methoxybenzene. This precursor undergoes metal-halogen exchange, typically with n-butyllithium at low temperatures, to generate a highly reactive aryllithium intermediate. This intermediate is then quenched with a borate ester like triisopropyl borate. The final step is an aqueous acidic workup to hydrolyze the boronate ester and yield the desired boronic acid. A similar methodology has been described for related fluorinated phenylboronic acids.[\[11\]](#)

Diagram: Synthetic Workflow

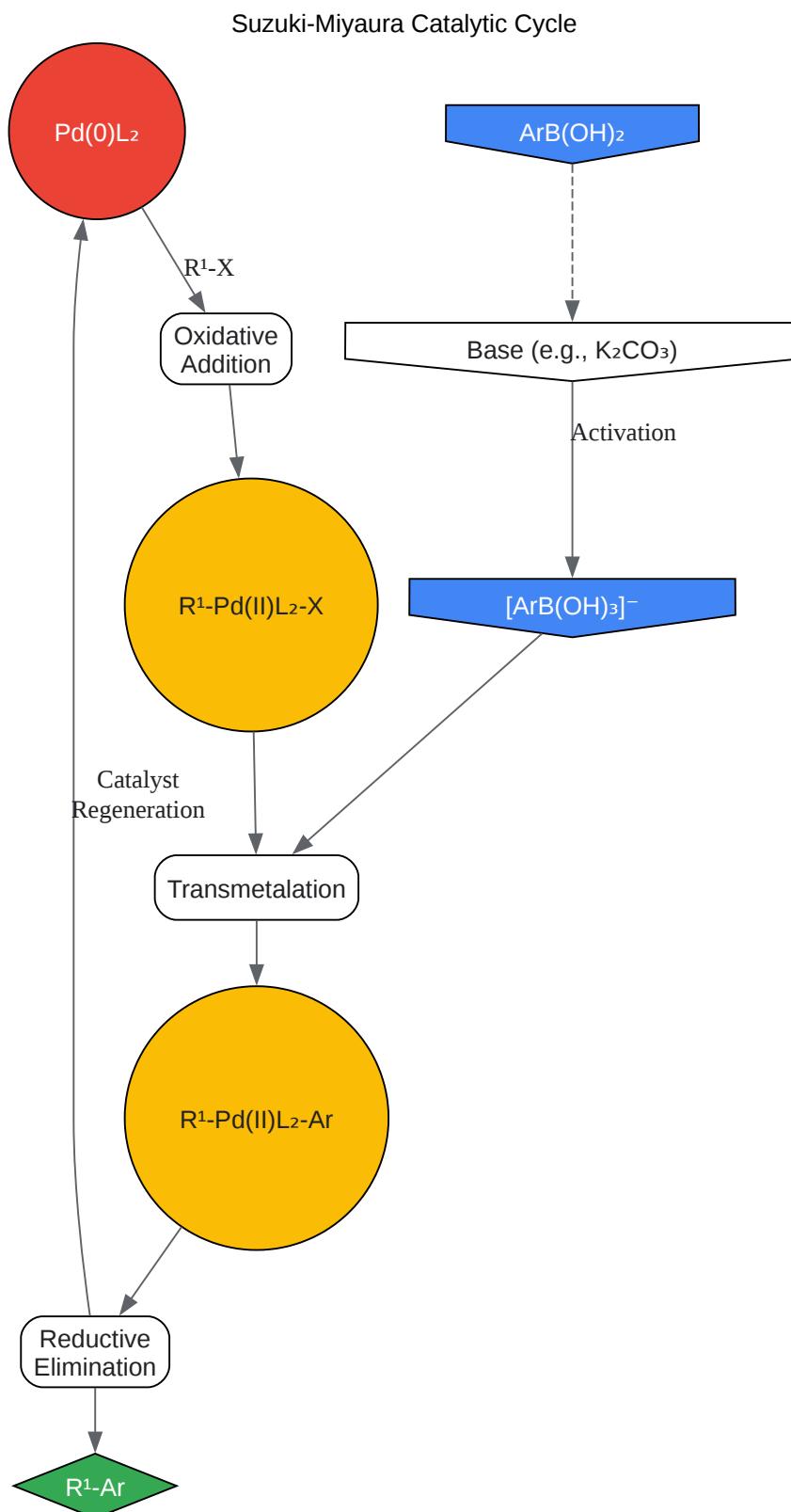
[Click to download full resolution via product page](#)

Caption: General synthetic route to **3,5-Difluoro-2-methoxyphenylboronic acid**.

Representative Synthesis Protocol

Disclaimer: This is a representative protocol based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions.

- Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 1-bromo-3,5-difluoro-2-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).


- Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq, solution in hexanes) is added dropwise, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1 hour.
- Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The reaction is allowed to stir at -78 °C for an additional 2 hours, then slowly warmed to room temperature overnight.
- Hydrolysis & Isolation: The reaction is quenched by the slow addition of 1N hydrochloric acid (HCl) at 0 °C. The mixture is stirred vigorously for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
- Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude solid is purified by recrystallization or silica gel chromatography to yield the final product.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for **3,5-Difluoro-2-methoxyphenylboronic acid** is the Suzuki-Miyaura cross-coupling reaction.^{[12][13]} This Nobel Prize-winning, palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, and it is a cornerstone of modern drug discovery and materials science.^{[14][15]}

The specific substitution on this reagent is highly advantageous. The fluorine atoms act as electron-withdrawing groups, which can modulate the acidity of the boronic acid and influence the electronic properties of the resulting biaryl product. Furthermore, the presence of fluorine can enhance metabolic stability and binding affinity in pharmaceutical candidates. The ortho-methoxy group provides steric influence and can participate in directing metallation or chelation effects during synthesis.^[16]

Diagram: Suzuki-Miyaura Catalytic Cycle

[Click to download full resolution via product page](#)

Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling **3,5-Difluoro-2-methoxyphenylboronic acid** with an aryl bromide.

- Reagent Preparation: To a reaction vial, add the aryl bromide (1.0 eq), **3,5-Difluoro-2-methoxyphenylboronic acid** (1.2-1.5 eq), and a base such as potassium carbonate (K_2CO_3 , 2.0-3.0 eq).
- Catalyst Addition: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($Pd(dppf)Cl_2$, 1-5 mol%).
- Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 3:1 to 4:1 ratio).
- Reaction Execution: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using TLC or LC-MS.
- Workup: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate.
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography on silica gel to obtain the desired biaryl compound.

Safety and Handling

3,5-Difluoro-2-methoxyphenylboronic acid is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

[2]

- Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. A recommended storage temperature is 2-8°C.[4]

Conclusion

3,5-Difluoro-2-methoxyphenylboronic acid is a commercially accessible and highly valuable reagent for synthetic chemists, particularly those in pharmaceutical and materials science R&D. Its unique electronic and steric properties make it an ideal building block for creating complex molecular architectures via Suzuki-Miyaura cross-coupling and other synthetic transformations. A firm understanding of its properties, availability, and reaction protocols enables researchers to effectively leverage this compound to accelerate innovation and discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3,5-Difluoro-2-methoxyphenyl)boronic Acid CAS 737000-76-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 3,5-Difluoro-2-methoxyphenylboronic acid | C7H7BF2O3 | CID 2734607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (3,5-DIFLUORO-2-METHOXYPHENYL)BORONIC ACID, 97 CAS#: 737000-76-9 [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 3,5-Difluoro-2-methoxyphenylboronic acid CAS No 737000-76-9 - Focus Synthesis LLC [vvchem.com]
- 7. 3,5-difluoro-2-methoxyphenylboronic acid suppliers USA [americanchemicalsuppliers.com]
- 8. (3,5-DIFLUORO-2-METHOXYPHENYL)BORONIC ACID | Biotechnology & Life science | Chemos GmbH&Co.KG [chemos.de]
- 9. 3,5-Difluoro-2-methoxyphenylboronic acid, pinacol ester AldrichCPR 1073354-50-3 [sigmaaldrich.com]
- 10. (3,5-Difluoro-2-methoxyphenyl)boronic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 11. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 12. nbinno.com [nbinno.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- To cite this document: BenchChem. [commercial availability of 3,5-Difluoro-2-methoxyphenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586526#commercial-availability-of-3-5-difluoro-2-methoxyphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com